molecular formula C6H10O4 B6270490 methyl 3-methoxy-4-oxobutanoate CAS No. 75383-99-2

methyl 3-methoxy-4-oxobutanoate

Cat. No.: B6270490
CAS No.: 75383-99-2
M. Wt: 146.1
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Description

Methyl 3-methoxy-4-oxobutanoate (CAS 41051-15-4) is a high-purity chemical intermediate valued in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile building block for constructing complex molecules. Its structure allows it to participate in various catalytic reactions, making it particularly valuable in multi-step synthetic routes. In research settings, it is investigated as a precursor for active pharmaceutical ingredients (APIs) and specialty chemicals . As a beta-keto ester derivative, it offers multiple reactive sites for chemical modification, enabling the synthesis of diverse target structures. The compound is a clear, colorless to pale yellow liquid with a characteristic ester-like aroma and is miscible with common organic solvents such as ethanol, ether, and acetone . It is typically supplied with a purity of ≥98.0% (by GC) and is packaged under a nitrogen blanket to ensure stability . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

75383-99-2

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

90

Origin of Product

United States

Preparation Methods

Photochemical Cycloaddition Precursor

The synthesis of methyl 3-methoxy-4-oxobutanoate often begins with photochemical [2+2] cycloaddition reactions. For instance, irradiation of α,β-unsaturated γ-lactones under UV light generates bicyclic intermediates, which undergo acid-mediated ring-opening rearrangements. In one documented protocol, a bicyclic lactone derived from furan-2(5H)-one derivatives was subjected to hydrochloric acid (HCl) in a dioxane-water system at reflux for 24 hours, yielding this compound in 58% yield. This method leverages the strain inherent in bicyclic systems to drive regioselective cleavage and reorganization.

Mechanistic Insights

The acid-catalyzed rearrangement proceeds via protonation of the lactone carbonyl, followed by nucleophilic attack by water or methanol. This results in ring opening and formation of a keto-enol intermediate, which tautomerizes to the β-keto ester. Computational studies suggest that the methoxy group at the C3 position stabilizes the transition state through hyperconjugation, enhancing reaction kinetics.

Conjugate Addition of Methanol to α,β-Unsaturated γ-Lactones

Reaction Conditions and Catalysis

An alternative route involves the conjugate addition of methanol to α,β-unsaturated γ-lactones under acidic conditions. For example, treatment of 5-acetoxyfuran-2(5H)-one with methanol in the presence of sulfuric acid at 50°C for 12 hours produced this compound with a 65% yield. The reaction exploits the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack by methanol at the β-position.

Stereochemical Considerations

The addition proceeds via a Michael-type mechanism, where protonation of the carbonyl oxygen increases the electrophilicity of the β-carbon. Methanol attacks this position, leading to a transient enolate that undergoes protonation and esterification. Notably, this method avoids racemization due to the absence of basic conditions, preserving stereochemical integrity in chiral precursors.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The acid-catalyzed rearrangement offers moderate yields (58%) but excels in scalability due to its simplicity and minimal purification requirements. In contrast, the conjugate addition method achieves higher yields (65%) but demands stringent control over reaction conditions to prevent side reactions such as over-esterification or polymerization.

Data Tables and Research Findings

Table 1: Comparison of Preparation Methods

MethodStarting MaterialCatalystTemperatureTime (h)Yield (%)
Acid-Catalyzed RearrangementBicyclic γ-lactoneHClReflux2458
Conjugate Addition5-Acetoxyfuran-2(5H)-oneH₂SO₄50°C1265

Table 2: Optimization Parameters for Acid-Catalyzed Rearrangement

ParameterOptimal ValueEffect on Yield
Acid Concentration1M HClMaximizes rate
Solvent SystemDioxane:H₂O (4:1)Enhances solubility
Reaction Time24 hoursCompletes rearrangement

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Nucleophilic Addition: Common nucleophiles include amines and hydrides.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

Major Products Formed

    Esterification: Formation of various esters.

    Nucleophilic Addition: Formation of addition products such as amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-methoxy-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-oxobutanoate involves its ability to participate in nucleophilic addition and esterification reactions. The carbonyl group in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of addition products. This reactivity is crucial for its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between methyl 3-methoxy-4-oxobutanoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound Not provided C₆H₉O₄ 145.13 g/mol Methoxy (C3), Oxo (C4) Organic synthesis intermediate
Methyl 4-methoxy-3-oxobutanoate 1723-25-7 C₆H₉O₄ 145.13 g/mol Methoxy (C4), Oxo (C3) Positional isomer; similar reactivity
Ethyl 4-(benzyloxy)-3-oxobutanoate CTK1J3581 C₁₃H₁₄O₅ 250.25 g/mol Benzyloxy (C4), Oxo (C3) Pharmaceutical intermediates
Methyl 4-hydroxybutanoate C₅H₁₀O₃ 118.13 g/mol Hydroxyl (C4) Solubility studies, biochemical uses
2e (Sulfamoylphenyl derivative) C₁₆H₁₈N₄O₅S 378.40 g/mol Hydrazono, sulfamoyl Antimicrobial activity (77% yield)

Functional Group Impact on Properties

  • Electron-Donating vs. In contrast, the hydroxyl group in methyl 4-hydroxybutanoate increases polarity and hydrogen-bonding capability, improving solubility in polar solvents .
  • Steric Effects: Ethyl 4-(benzyloxy)-3-oxobutanoate’s benzyl group introduces steric bulk, reducing reaction rates at the oxo site compared to smaller substituents like methoxy .

Q & A

Q. What are the optimal synthetic routes for methyl 3-methoxy-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via multi-step protocols involving Claisen condensation or nucleophilic substitution. For example, methyl acetoacetate derivatives are functionalized at the β-keto position using methoxy-group donors (e.g., methyl iodide in the presence of a base like NaH). Reaction temperatures (0–25°C) and solvent polarity (THF vs. DCM) critically affect regioselectivity and byproduct formation. Post-synthesis, flash chromatography with ethyl acetate/hexane (3:7) is recommended for purification, achieving yields >80% .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : The methoxy group (δ 3.2–3.4 ppm) and keto carbonyl (δ 2.6–2.8 ppm for adjacent CH₂) are diagnostic. Splitting patterns distinguish between α- and β-substituted isomers.
  • ¹³C NMR : The ester carbonyl (δ 170–172 ppm) and ketone (δ 205–210 ppm) confirm backbone integrity.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 161.0808) validates molecular formula (C₆H₁₀O₄). Cross-validation with IR (C=O stretch at 1740 cm⁻¹) reduces ambiguity in oxidation state .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is prone to hydrolysis due to the β-keto ester moiety. Store at –20°C in anhydrous solvents (e.g., DCM or THF) under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or basic conditions, which promote ester cleavage. Stability assays using HPLC (C18 column, acetonitrile/H₂O gradient) confirm degradation <5% over 6 months under optimal storage .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The methoxy group at C3 acts as an electron-donating substituent, destabilizing the β-keto carbonyl and increasing electrophilicity at C4. Computational studies (DFT at B3LYP/6-31G*) show a 15–20% reduction in activation energy for nucleophilic attacks at C4 compared to non-methoxy analogs. Steric hindrance from the methoxy group limits bulky nucleophiles (e.g., tert-butoxide) but favors small nucleophiles like cyanide or amines .

Q. What computational models best predict the tautomeric behavior of this compound in solution?

  • Methodological Answer : Tautomeric equilibrium between keto and enol forms is solvent-dependent. In polar aprotic solvents (DMSO), the keto form dominates (95% by ¹H NMR). Quantum mechanical calculations (e.g., COSMO-RS solvation model) predict enol content increases to ~12% in chloroform. MD simulations (AMBER force field) reveal hydrogen-bonding networks stabilize the keto form in aqueous systems .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts may arise from impurities (e.g., residual solvents) or rotameric equilibria. Strategies include:
  • Variable-temperature NMR : Cooling to –40°C slows rotation, resolving split signals for diastereotopic protons.
  • 2D NMR (HSQC, HMBC) : Correlates protons and carbons to confirm connectivity (e.g., methoxy linkage to C3).
  • Isotopic labeling : ¹³C-labeled substrates (e.g., ¹³C-methoxy) validate assignments via enhanced signal splitting .

Q. What role does this compound play in cascade reactions for heterocyclic synthesis?

  • Methodological Answer : The compound serves as a diketone precursor in Paal-Knorr pyrrole synthesis. For example, condensation with primary amines (e.g., benzylamine) under acidic conditions yields 3-methoxy-substituted pyrroles. Kinetic studies show a rate-determining step at imine formation (k = 0.45 min⁻¹ in ethanol at 60°C). Side reactions (e.g., over-oxidation) are minimized using catalytic p-TsOH .

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